molecular formula C11H18N2O2 B13176243 (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol

(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol

Cat. No.: B13176243
M. Wt: 210.27 g/mol
InChI Key: LHKDTXOJRHCMRV-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentanol core with a pyrazolyl ether substituent, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol typically involves the following steps:

    Formation of the Cyclopentanol Core: The cyclopentanol core can be synthesized through a variety of methods, including the reduction of cyclopentanone using sodium borohydride or lithium aluminum hydride.

    Introduction of the Pyrazolyl Ether Substituent: The pyrazolyl ether substituent can be introduced via nucleophilic substitution reactions. For instance, the reaction of cyclopentanol with 1-(propan-2-yl)-1H-pyrazol-4-yl chloride in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding cyclopentane derivative using hydrogenation over a palladium catalyst.

    Substitution: The pyrazolyl ether group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Hydrogenation over palladium catalyst

    Substitution: Various nucleophiles in the presence of a base

Major Products Formed

    Oxidation: Cyclopentanone derivative

    Reduction: Cyclopentane derivative

    Substitution: Various substituted cyclopentanol derivatives

Scientific Research Applications

    Chemistry: Used as a chiral building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system . The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclopentan-1-ol is unique due to its chiral nature and the presence of both a cyclopentanol core and a pyrazolyl ether substituent. This combination of features makes it a versatile compound for various synthetic and mechanistic studies.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

(1R,2R)-2-(1-propan-2-ylpyrazol-4-yl)oxycyclopentan-1-ol

InChI

InChI=1S/C11H18N2O2/c1-8(2)13-7-9(6-12-13)15-11-5-3-4-10(11)14/h6-8,10-11,14H,3-5H2,1-2H3/t10-,11-/m1/s1

InChI Key

LHKDTXOJRHCMRV-GHMZBOCLSA-N

Isomeric SMILES

CC(C)N1C=C(C=N1)O[C@@H]2CCC[C@H]2O

Canonical SMILES

CC(C)N1C=C(C=N1)OC2CCCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.